

# An In-depth Technical Guide to N-Methyl-3,4-dimethylbenzylamine

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## Compound of Interest

Compound Name: **N-Methyl-3,4-dimethylbenzylamine**

Cat. No.: **B168943**

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for **N-Methyl-3,4-dimethylbenzylamine**. Due to the limited availability of published experimental data for this specific compound, this guide also includes comparative information on the closely related and well-characterized compound, **N,N-Dimethylbenzylamine**, to provide context and potential inferred properties. All quantitative data is summarized in structured tables, and where available, detailed experimental protocols are provided. This document aims to be a valuable resource for researchers and professionals in drug development and chemical synthesis by consolidating current knowledge and identifying areas where further research is needed.

## Chemical Identity and Physical Properties

**N-Methyl-3,4-dimethylbenzylamine**, also known by its IUPAC name 1-(3,4-dimethylphenyl)-N-methylmethanamine, is a substituted aromatic amine.<sup>[1]</sup> Its chemical structure consists of a benzyl group with two methyl substituents at the 3 and 4 positions of the benzene ring, and a methyl group attached to the nitrogen atom of the aminomethyl moiety.

Table 1: Chemical Identifiers for **N-Methyl-3,4-dimethylbenzylamine**

Identifier	Value	Reference
IUPAC Name	1-(3,4-dimethylphenyl)-N-methylmethanamine	<a href="#">[1]</a>
CAS Number	165741-71-9	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>15</sub> N	<a href="#">[1]</a>
Molecular Weight	149.23 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	CC1=C(C=C(C=C1)CNC)C	<a href="#">[1]</a>
InChI Key	XWOIGIUHCAXXDJ-UHFFFAOYSA-N	<a href="#">[1]</a>

Table 2: Physical Properties of **N-Methyl-3,4-dimethylbenzylamine**

Property	Value	Reference
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Note: Experimental data for the physical properties of **N-Methyl-3,4-dimethylbenzylamine** are not readily available in the reviewed literature. For comparative purposes, the physical properties of the related compound N,N-Dimethylbenzylamine are provided in the appendix.

## Spectroscopic Data

Comprehensive experimental spectroscopic data for **N-Methyl-3,4-dimethylbenzylamine**, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR), and Mass Spectrometry (MS), are not available in the public domain. The following sections outline the expected spectral characteristics based on the compound's structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the two methyl groups on the aromatic ring. The aromatic protons would likely appear as a set of multiplets or distinct singlets in the aromatic region ( $\delta$  6.5-7.5 ppm). The benzylic protons ( $\text{CH}_2$ ) would likely be a singlet or a doublet depending on coupling with the N-H proton. The N-methyl protons ( $\text{CH}_3$ ) would appear as a singlet or a doublet, and the two aromatic methyl groups would each present as a singlet.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would show characteristic peaks for the aromatic carbons, the benzylic carbon, the N-methyl carbon, and the two aromatic methyl carbons.

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **N-Methyl-3,4-dimethylbenzylamine** is expected to exhibit characteristic absorption bands for:

- N-H stretch: A weak to medium band around  $3300\text{-}3500\text{ cm}^{-1}$  for the secondary amine.
- C-H stretch (aromatic): Peaks just above  $3000\text{ cm}^{-1}$ .
- C-H stretch (aliphatic): Peaks just below  $3000\text{ cm}^{-1}$ .
- C=C stretch (aromatic): Bands in the  $1450\text{-}1600\text{ cm}^{-1}$  region.
- C-N stretch: In the fingerprint region, typically between  $1000$  and  $1350\text{ cm}^{-1}$ .

## Mass Spectrometry (MS) (Predicted)

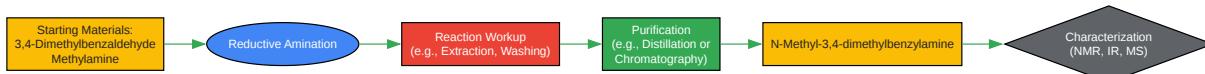
The mass spectrum is expected to show a molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z} = 149$ . Key fragmentation patterns would likely involve the loss of a methyl group ( $\text{M}-15$ ) and cleavage of the benzylic C-N bond, leading to fragments corresponding to the dimethylbenzyl cation and the methylaminomethyl radical.

## Synthesis Protocols

Specific, detailed experimental protocols for the synthesis of **N-Methyl-3,4-dimethylbenzylamine** are not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of N-

methylbenzylamines. A common method is the reductive amination of the corresponding aldehyde, 3,4-dimethylbenzaldehyde, with methylamine.

Logical Workflow for a Potential Synthesis:



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Caption: A potential synthetic workflow for **N-Methyl-3,4-dimethylbenzylamine**.

General Experimental Protocol (Hypothetical):

- **Imine Formation:** 3,4-Dimethylbenzaldehyde is dissolved in a suitable solvent (e.g., methanol or dichloromethane). An equimolar amount of methylamine (as a solution in a solvent like ethanol or THF) is added, and the mixture is stirred at room temperature to form the corresponding imine. The reaction can be monitored by TLC or GC-MS.
- **Reduction:** A reducing agent, such as sodium borohydride ( $\text{NaBH}_4$ ) or sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures until the imine is fully reduced to the secondary amine.
- **Workup:** The reaction is quenched by the addition of water or a mild acid. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with brine, dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), and the solvent is removed under reduced pressure.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **N-Methyl-3,4-dimethylbenzylamine**.

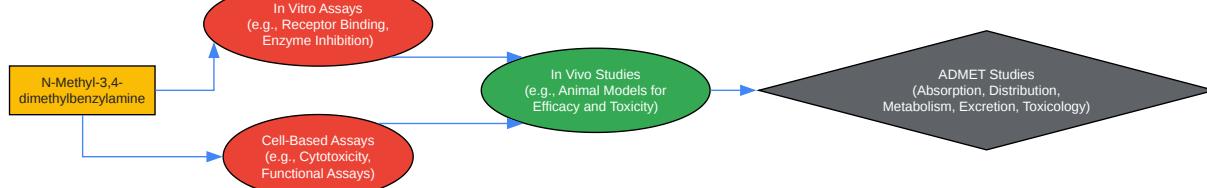
## Biological Activity, Pharmacology, and Toxicology

There is no specific information available in the public domain regarding the biological activity, pharmacological effects, or toxicological profile of **N-Methyl-3,4-dimethylbenzylamine**.

For context, substituted benzylamines are a broad class of compounds with diverse pharmacological activities. Depending on the substitution pattern, they can interact with various biological targets, including monoamine transporters and receptors, which can lead to effects on the central nervous system. Some benzylamine derivatives have been investigated for their potential as antidepressants, stimulants, or anorectics.

Given the lack of data, any research or development involving **N-Methyl-3,4-dimethylbenzylamine** would necessitate a thorough in vitro and in vivo evaluation of its pharmacological and toxicological properties.

Logical Flow for Biological Evaluation:



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Caption: A typical workflow for the biological evaluation of a novel compound.

## Conclusion

**N-Methyl-3,4-dimethylbenzylamine** is a chemical compound for which basic identifying information is available. However, a significant gap exists in the scientific literature concerning its experimental physical properties, spectroscopic characterization, detailed synthetic protocols, and biological profile. This guide has provided the available data and outlined potential experimental approaches based on related compounds. It is imperative for researchers working with this compound to conduct thorough characterization and safety

assessments. The information presented here serves as a foundational resource and a call for further investigation into the properties and potential applications of this molecule.

## Appendix: Comparative Data for N,N-Dimethylbenzylamine

Table 3: Physical Properties of N,N-Dimethylbenzylamine

Property	Value	Reference
Melting Point	-75 °C	
Boiling Point	180-182 °C	[3]
Density	0.89-0.90 g/cm <sup>3</sup> at 20 °C	[3]
Solubility	Slightly soluble in water; soluble in ethanol and ether	[3]

### Spectroscopic Data for N,N-Dimethylbenzylamine:

- <sup>1</sup>H NMR: Signals for the aromatic protons, the benzylic methylene protons, and the two N-methyl groups are well-documented in various databases.
- <sup>13</sup>C NMR: The carbon spectrum shows characteristic peaks for the aromatic and aliphatic carbons.
- IR Spectroscopy: Characteristic peaks for aromatic C-H, aliphatic C-H, and C-N stretching are observed.
- Mass Spectrometry: The mass spectrum shows a prominent molecular ion peak and characteristic fragmentation patterns.[4]

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## References

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